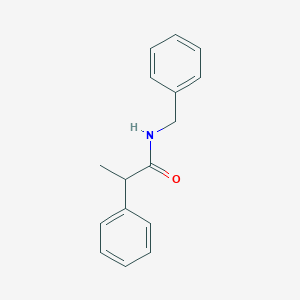![molecular formula C14H11N5O2S B257087 3-(4-Methoxyphenyl)-6-(5-methylisoxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257087.png)
3-(4-Methoxyphenyl)-6-(5-methylisoxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxyphenyl)-6-(5-methylisoxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promising results in various studies, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in
Mécanisme D'action
The mechanism of action of 3-(4-Methoxyphenyl)-6-(5-methylisoxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or signaling pathways. It has also been suggested that it may induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-Methoxyphenyl)-6-(5-methylisoxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. It has also been shown to inhibit the growth of cancer cells and reduce the viability of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(4-Methoxyphenyl)-6-(5-methylisoxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potential for use in various scientific research applications and its ability to produce consistent results. However, its limitations include its cost and the need for specialized equipment and expertise to synthesize and work with the compound.
Orientations Futures
There are several future directions for the study of 3-(4-Methoxyphenyl)-6-(5-methylisoxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its potential as a fluorescent probe in bioimaging. Another direction is to study its potential use in combination with other compounds for the treatment of cancer or other diseases. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
In conclusion, 3-(4-Methoxyphenyl)-6-(5-methylisoxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has shown potential for use in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and develop more efficient methods for its synthesis and use in scientific research.
Méthodes De Synthèse
The synthesis of 3-(4-Methoxyphenyl)-6-(5-methylisoxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-methoxyphenylhydrazine, 5-methylisoxazole-3-carboxylic acid, and thiocarbonyldiimidazole in the presence of a base. The reaction takes place in a suitable solvent and under controlled conditions to obtain the desired product.
Applications De Recherche Scientifique
3-(4-Methoxyphenyl)-6-(5-methylisoxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential for use in various scientific research applications. It has been studied for its anti-inflammatory, anticancer, and antimicrobial properties. It has also been studied for its potential use as a fluorescent probe in bioimaging.
Propriétés
Nom du produit |
3-(4-Methoxyphenyl)-6-(5-methylisoxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Formule moléculaire |
C14H11N5O2S |
Poids moléculaire |
313.34 g/mol |
Nom IUPAC |
3-[3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-5-methyl-1,2-oxazole |
InChI |
InChI=1S/C14H11N5O2S/c1-8-7-11(18-21-8)13-17-19-12(15-16-14(19)22-13)9-3-5-10(20-2)6-4-9/h3-7H,1-2H3 |
Clé InChI |
CVDAQZCZZQHXJE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)OC |
SMILES canonique |
CC1=CC(=NO1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B257024.png)





